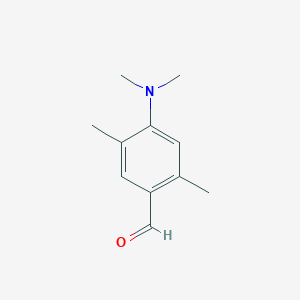

4-(Dimethylamino)-2,5-dimethylbenzaldehyde

Description

4-(Dimethylamino)-2,5-dimethylbenzaldehyde (CAS: 5779-94-2) is a substituted benzaldehyde derivative featuring two methyl groups at the 2- and 5-positions of the benzene ring and a dimethylamino group (-N(CH₃)₂) at the 4-position. This compound belongs to the aromatic aldehyde family, characterized by its aldehyde (-CHO) functional group attached to an aromatic framework. The dimethylamino group introduces electron-donating and polar characteristics, while the methyl groups enhance steric bulk and lipophilicity.

Properties

CAS No. |

90146-61-5 |

|---|---|

Molecular Formula |

C11H15NO |

Molecular Weight |

177.24 g/mol |

IUPAC Name |

4-(dimethylamino)-2,5-dimethylbenzaldehyde |

InChI |

InChI=1S/C11H15NO/c1-8-6-11(12(3)4)9(2)5-10(8)7-13/h5-7H,1-4H3 |

InChI Key |

UJCOWBQGWQOQQU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1N(C)C)C)C=O |

Origin of Product |

United States |

Preparation Methods

The compound 4-(Dimethylamino)-2,5-dimethylbenzaldehyde features an aldehyde group at the para position relative to a dimethylamino substituent, with additional methyl groups at the 2- and 5-positions on the benzene ring. The synthetic challenge lies in the selective introduction of the aldehyde group via formylation without affecting the electron-donating dimethylamino and methyl groups, which influence reactivity and regioselectivity.

Preparation Methods Analysis

General Synthetic Strategy

The most common synthetic approach to this compound involves the formylation of a suitably substituted dimethylaniline derivative. The key steps generally include:

- Starting from N,N-dimethylaniline or its methylated analogs.

- Formylation using electrophilic reagents such as N,N-dimethylformamide (DMF) in the presence of activating agents.

- Control of reaction conditions (temperature, pH, solvent) to achieve regioselective formylation.

Formylation via Vilsmeier-Haack Reaction

A widely reported method for the preparation of para-substituted dimethylaminobenzaldehydes is the Vilsmeier-Haack reaction, which involves the reaction of N,N-dimethylaniline derivatives with a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl3) and DMF.

Experimental Procedure Example

- In a three-necked flask, phosphorus oxychloride (4.9 g, 0.032 mol) is slowly added to DMF (2.5 g, 0.031 mol) under an ice bath over 8 minutes, followed by stirring for 10 minutes.

- A solution of N,N-dimethylaniline (3.66 g, 0.03 mol) is then added dropwise over 10 minutes.

- The reaction mixture is heated in a boiling water bath for 2 hours.

- After completion, the mixture is poured into ice water, and the pH is adjusted to 4 using 30% sodium hydroxide solution.

- The resulting precipitate is filtered after crystallization and recrystallized from an ethanol-water mixture (1:2.5 v/v) to yield the desired aldehyde as a light yellow or nearly colorless solid.

This method is adaptable for substituted dimethylanilines, including those methylated at the 2 and 5 positions, to yield this compound.

Preparation of 2,5-Dimethyl Substituted Precursors

The synthesis of the 2,5-dimethyl-substituted N,N-dimethylaniline precursor can be achieved by methylation of 2,5-dimethylaniline followed by N,N-dimethylation, or by direct substitution on dimethylaniline derivatives. The methyl groups influence the regioselectivity of the formylation step, favoring para substitution.

Summary Table of Preparation Methods

Research Findings and Observations

- The Vilsmeier-Haack reaction remains the preferred method for synthesizing this compound due to its operational simplicity and high selectivity toward the para position relative to the dimethylamino group.

- The reaction conditions such as temperature control during addition of reagents and pH adjustment after reaction completion are critical to maximize yield and purity.

- Recrystallization from ethanol-water mixtures effectively purifies the product.

- Alternative methods like Grignard formylation are more suited for non-amino substituted methylated benzaldehydes and require inert atmosphere and moisture-free conditions, limiting their applicability for amino derivatives.

- No direct reports on catalytic or green chemistry approaches for this compound were found in the surveyed literature, indicating potential areas for future research.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-2,5-dimethylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: 4-(Dimethylamino)-2,5-dimethylbenzoic acid.

Reduction: 4-(Dimethylamino)-2,5-dimethylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(Dimethylamino)-2,5-dimethylbenzaldehyde is widely used in scientific research, including:

Chemistry: It is used as a reagent in the synthesis of Schiff bases and other organic compounds.

Biology: The compound is employed in the detection of indoles and hydrazine through colorimetric assays.

Medicine: It is used in the development of diagnostic reagents and potential therapeutic agents.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2,5-dimethylbenzaldehyde involves its ability to act as an electrophile due to the presence of the aldehyde group. This allows it to react with nucleophiles such as amines and indoles, forming Schiff bases and other adducts. The dimethylamino group enhances its reactivity by donating electron density to the aromatic ring, making it more susceptible to electrophilic attack.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Analysis

Key structural analogues include:

- 2,5-Dimethylbenzaldehyde: Lacks the dimethylamino group, possessing only methyl substituents.

- 4-Methylbenzaldehyde : Contains a single methyl group at the 4-position.

- Hydroxy-Substituted Analogues (e.g., 2,5-Dihydroxybenzaldehyde) : Replace methyl groups with hydroxyl (-OH) groups.

- 4-(Dimethylamino)benzohydrazide: Shares the dimethylamino group but replaces the aldehyde with a hydrazide (-CONHNH₂) moiety.

Table 1: Comparative Properties of Selected Benzaldehyde Derivatives

LD₅₀ values against *Dermatophagoides farinae, D. pteronyssinus, and Haemaphysalis longicornis from contact/fumigant bioassays .

Acaricidal Activity

Methyl-substituted benzaldehydes exhibit potent acaricidal activity compared to hydroxyl-substituted analogues. For example, 2,5-dimethylbenzaldehyde (LD₅₀: 0.35–0.74 mg/cm²) is ~2–5× more active than 4-methylbenzaldehyde (LD₅₀: 0.63–1.84 mg/cm²), suggesting that additional methyl groups enhance efficacy . The dimethylamino group in this compound may further modulate activity through electronic or steric effects, though direct acaricidal data for this compound is lacking.

Electronic and Solubility Effects

- Methyl vs. Dimethylamino Groups: Methyl groups are electron-donating and lipophilic, enhancing membrane permeability.

Research Findings and Implications

Structure-Activity Relationship (SAR): Methyl groups are critical for acaricidal activity, while hydroxyl groups diminish it. The dimethylamino group’s role remains speculative but could offer synergistic effects in bioactivity or solubility .

Crystallographic Data: 4-(Dimethylamino)benzohydrazide exhibits a monoclinic crystal structure (space group C2/c) with hydrogen-bonding networks, suggesting that the dimethylamino group influences molecular packing . Similar studies on this compound could reveal its solid-state behavior.

Knowledge Gaps: Direct biological data for this compound is absent.

Biological Activity

4-(Dimethylamino)-2,5-dimethylbenzaldehyde, a compound with significant biological relevance, has been explored for its potential therapeutic applications. This article provides an overview of its biological activity, including its effects on cancer cell lines, mechanisms of action, and relevant research findings.

This compound is characterized by the following chemical structure:

- Chemical Formula : C11H15N

- Molecular Weight : 175.25 g/mol

This compound features a dimethylamino group and two methyl groups on the benzaldehyde ring, which contribute to its reactivity and biological properties.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. A study focused on various cancer cell lines demonstrated that it could inhibit cell proliferation effectively. The compound was tested against several aggressive cancer types, including triple-negative breast cancer (MDA-MB-231) and metastatic breast cancer (4T1-luc2).

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 0.08 ± 0.01 |

| 4T1-luc2 | 0.05 ± 0.01 |

| WiDr | 0.0077 ± 0.000 |

| GL261-luc2 | 0.09 ± 0.00 |

The compound demonstrated significantly lower IC50 values compared to its parent compounds, indicating enhanced potency against these cancer cells .

The mechanism by which this compound exerts its effects involves the inhibition of monocarboxylate transporters (MCTs), particularly MCT4. This inhibition disrupts lactate transport in cancer cells, leading to metabolic stress and reduced proliferation .

Case Study: In Vivo Efficacy

In vivo studies using MDA-MB-231 xenografts revealed that treatment with this compound resulted in a notable reduction in tumor growth compared to controls. This suggests that the compound not only inhibits cancer cell proliferation in vitro but also has therapeutic potential in vivo .

Toxicological Profile

While exploring the biological activity of this compound, it is crucial to consider its toxicity profile. The LD50 values for related benzaldehyde compounds provide insight into potential safety concerns:

- Oral LD50 in Rats : Ranges from 800 to 2850 mg/kg.

- Intraperitoneal LD50 in Rats : Approximately 3265 mg/kg.

These values indicate a moderate level of toxicity that necessitates careful consideration during therapeutic application .

Conclusion and Future Directions

The biological activity of this compound presents a compelling case for further research into its applications in cancer therapy. Its potent inhibitory effects on cancer cell proliferation and specific mechanisms targeting metabolic pathways position it as a candidate for drug development.

Future studies should focus on:

- Long-term toxicity assessments to establish safety profiles.

- Mechanistic studies to elucidate the pathways involved in its anticancer effects.

- Clinical trials to evaluate efficacy and safety in human populations.

Q & A

What are the optimal synthetic routes for 4-(Dimethylamino)-2,5-dimethylbenzaldehyde, and how do reaction conditions influence yield?

Level: Basic

Methodological Answer:

The synthesis typically involves formylation or substitution reactions. For example, 2,5-dimethylbenzaldehyde derivatives can undergo dimethylamination via nucleophilic substitution using dimethylamine under basic conditions (e.g., NaHCO₃) . Reaction temperature (40–60°C) and solvent polarity (e.g., DMF or THF) critically affect yield. Evidence from analogous compounds (e.g., 2,5-dimethoxy-4-methylbenzaldehyde) suggests that oxidation of methyl groups to aldehydes using KMnO₄ in acidic media may also apply, but over-oxidation risks require careful pH control . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product with >90% purity .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Level: Basic

Methodological Answer:

Key techniques include:

- NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) identifies the aldehyde proton (δ 9.8–10.2 ppm) and dimethylamino group (δ 2.8–3.2 ppm). Aromatic protons appear as distinct singlet(s) due to symmetry .

- FT-IR: Confirms aldehyde (C=O stretch at ~1700 cm⁻¹) and dimethylamino (N–C stretch at ~2800 cm⁻¹) functionalities .

- HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% for research-grade material) .

- Mass Spectrometry: High-resolution ESI-MS provides exact mass (theoretical [M+H]⁺ for C₁₁H₁₅NO: 178.1226) .

How can researchers evaluate the biological activity of this compound, particularly in anticancer studies?

Level: Advanced

Methodological Answer:

- In Vitro Cytotoxicity Assays: Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values are calculated with dose-response curves (0.1–100 µM range). Include positive controls (e.g., doxorubicin) and validate via triplicate experiments .

- Mechanistic Studies: Assess apoptosis via flow cytometry (Annexin V/PI staining) or caspase-3/7 activation assays. For ROS generation, employ DCFH-DA probes .

- Selectivity Testing: Compare toxicity in non-cancerous cell lines (e.g., HEK293) to determine therapeutic index .

How should researchers address contradictions in reported reaction yields or biological activity data?

Level: Advanced

Methodological Answer:

Discrepancies often arise from:

- Reagent Purity: Impure dimethylamine or solvents (e.g., moisture in DMF) can reduce yields. Use freshly distilled reagents and anhydrous conditions .

- Biological Variability: Cell line passage number or culture conditions (e.g., serum concentration) affect activity. Standardize protocols and include inter-lab validation .

- Analytical Calibration: Ensure NMR and HPLC reference standards are traceable (e.g., USP-grade). Replicate experiments with blinded samples to minimize bias .

What strategies optimize the stability of this compound during storage and handling?

Level: Advanced

Methodological Answer:

- Storage Conditions: Store at –20°C under inert gas (Ar/N₂) to prevent oxidation of the aldehyde group. Use amber vials to avoid photodegradation .

- Stability Assays: Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks). HPLC tracks impurity profiles; >90% stability is acceptable for most studies .

- Formulation: For biological assays, prepare fresh solutions in DMSO (<0.1% final concentration to avoid cytotoxicity) .

How can this compound serve as an intermediate in synthesizing pharmaceuticals or complex organic molecules?

Level: Advanced

Methodological Answer:

- Schiff Base Formation: React with hydrazides (e.g., 4-(Dimethylamino)benzohydrazide) to generate hydrazone derivatives, which are bioactive scaffolds. Use glacial acetic acid as a catalyst and ethanol as solvent under reflux .

- Reduction to Alcohols: Sodium borohydride reduces the aldehyde to 4-(Dimethylamino)-2,5-dimethylbenzyl alcohol, a precursor for ether or ester prodrugs .

- Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura reactions with aryl boronic acids introduce substituents for structure-activity relationship (SAR) studies .

What computational methods support the design of derivatives with enhanced bioactivity?

Level: Advanced

Methodological Answer:

- Density Functional Theory (DFT): Calculate molecular electrostatic potential (MEP) to predict reactive sites for electrophilic substitution .

- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., tubulin for anticancer activity). Validate with MD simulations (NAMD/GROMACS) .

- QSAR Modeling: Build regression models (e.g., PLS) using descriptors like logP, polar surface area, and H-bond donors to optimize pharmacokinetic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.